
APDye 594 TFP Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APDye 594 TFP Ester: is a bright, water-soluble, and pH-insensitive red-fluorescent dye. It is often used for modifying proteins or antibodies through primary amines, amine-modified oligonucleotides, and other amine-containing biomolecules. This compound is spectrally similar to Alexa Fluor 594, CF 594, and DyLight 594 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: APDye 594 TFP Ester is synthesized by reacting the dye with tetrafluorophenyl (TFP) ester. The TFP ester is an amine-reactive activated ester that reacts with primary amines of biomolecules to form a stable amide bond. The reaction occurs most efficiently at pH 7-9 and forms a stable, covalent amide bond .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of the dye followed by its reaction with TFP ester. The major advantage of TFP esters over succinimidyl esters is their improved resistance to spontaneous hydrolysis during conjugation reactions, resulting in more efficient and reproducible labeling of biopolymers .
Analyse Chemischer Reaktionen
Types of Reactions: APDye 594 TFP Ester primarily undergoes substitution reactions where the TFP ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at pH 7-9 .
Common Reagents and Conditions:
Reagents: TFP ester, primary amines (e.g., lysine residues in proteins)
Conditions: pH 7-9, aqueous or organic solvents such as water, DMSO, or DMF
Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the covalent attachment of the dye to the biomolecule .
Wissenschaftliche Forschungsanwendungen
Chemistry: APDye 594 TFP Ester is used in various chemical applications, including the labeling of small molecules and polymers for fluorescence-based assays and imaging .
Biology: In biological research, this compound is commonly used for labeling proteins, antibodies, and nucleic acids. This allows for the visualization and tracking of these biomolecules in various biological processes and experiments .
Medicine: In medical research, this compound is used for diagnostic purposes, such as in immunofluorescence assays and flow cytometry. It helps in the detection and quantification of specific biomolecules in clinical samples .
Industry: In industrial applications, this compound is used in the development of fluorescent probes and sensors for various analytical and diagnostic purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Alexa Fluor 594
- CF 594
- DyLight 594
Comparison: APDye 594 TFP Ester is spectrally similar to Alexa Fluor 594, CF 594, and DyLight 594. it offers improved resistance to spontaneous hydrolysis during conjugation reactions, resulting in more efficient and reproducible labeling of biopolymers. This makes this compound a preferred choice for applications requiring stable and long-lasting labeling .
Eigenschaften
Molekularformel |
C41H34F4N2O11S2 |
|---|---|
Molekulargewicht |
870.8 g/mol |
IUPAC-Name |
[13-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C41H34F4N2O11S2/c1-40(2)15-20(17-59(51,52)53)23-10-26-32(13-30(23)46(40)5)57-33-14-31-24(21(18-60(54,55)56)16-41(3,4)47(31)6)11-27(33)34(26)22-8-7-19(9-25(22)38(48)49)39(50)58-37-35(44)28(42)12-29(43)36(37)45/h7-16H,17-18H2,1-6H3,(H2-,48,49,51,52,53,54,55,56) |
InChI-Schlüssel |
OHUDHXFIDXXBEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)OC7=C(C(=CC(=C7F)F)F)F)C(=O)O)CS(=O)(=O)[O-])(C)C)C)CS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


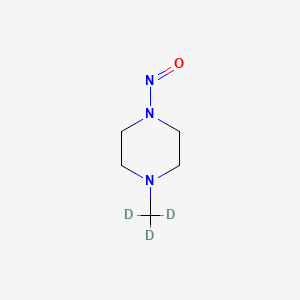

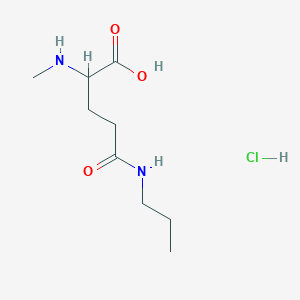



![{1-[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13717263.png)

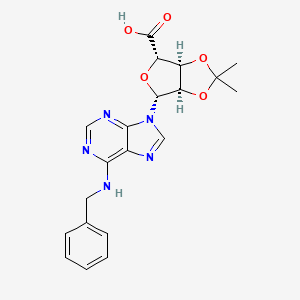
![3-({[2-(4-Methylphenyl)vinyl]sulfonyl}amino)propanoic acid](/img/structure/B13717275.png)
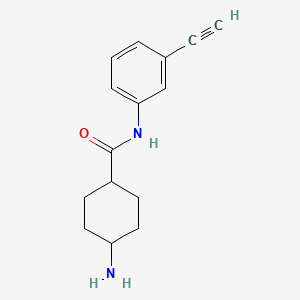
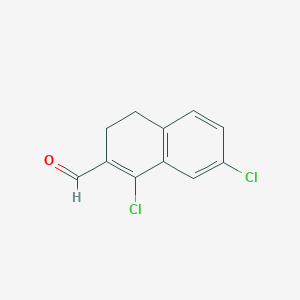
![5-Nitro-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-ol](/img/no-structure.png)
![Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester](/img/structure/B13717315.png)
